1,1,6,6-Tetraethoxyhexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetraethoxyhexa-2,4-diene: is an organic compound with the molecular formula C14H26O4 . It is a diene, meaning it contains two double bonds, and is characterized by the presence of four ethoxy groups attached to the first and sixth carbon atoms of the hexadiene chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraethoxyhexa-2,4-diene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-hexanediol with ethyl orthoformate in the presence of an acid catalyst to form the tetraethoxy derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,6,6-Tetraethoxyhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1,1,6,6-Tetraethoxyhexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,6,6-tetraethoxyhexa-2,4-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and ethoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new products or intermediates .
Comparison with Similar Compounds
1,1,6,6-Tetramethoxyhexa-2,4-diene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,6,6-Tetraethoxy-3,5-hexadiene: Similar structure but with double bonds at different positions.
1,1,6,6-Tetraethoxy-2,4-hexadiene: Another isomer with ethoxy groups at different positions.
Uniqueness: 1,1,6,6-Tetraethoxyhexa-2,4-diene is unique due to its specific arrangement of ethoxy groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
58301-64-7 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |
InChI |
InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |
InChI Key |
ACPZXXNPYPSAKR-WGDLNXRISA-N |
Isomeric SMILES |
CCOC(OCC)/C=C/C=C/C(OCC)OCC |
Canonical SMILES |
CCOC(C=CC=CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.